molecular formula C8H20S4Si B14249662 Tetrakis[(methylsulfanyl)methyl]silane CAS No. 410095-60-2

Tetrakis[(methylsulfanyl)methyl]silane

Cat. No.: B14249662
CAS No.: 410095-60-2
M. Wt: 272.6 g/mol
InChI Key: QRBIFQIFNPPNKD-UHFFFAOYSA-N
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Description

Tetrakis[(methylsulfanyl)methyl]silane is an organosilicon compound with the chemical formula Si(CH2SCH3)4. This compound is characterized by the presence of four methylsulfanyl groups attached to a central silicon atom. It is a colorless liquid that is primarily used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis[(methylsulfanyl)methyl]silane can be synthesized through the reaction of silicon tetrachloride (SiCl4) with methylthiomethanol (CH3SCH2OH) in the presence of a base such as triethylamine (Et3N). The reaction proceeds as follows:

SiCl4+4CH3SCH2OHSi(CH2SCH3)4+4HCl\text{SiCl}_4 + 4 \text{CH}_3\text{SCH}_2\text{OH} \rightarrow \text{Si(CH}_2\text{SCH}_3\text{)}_4 + 4 \text{HCl} SiCl4​+4CH3​SCH2​OH→Si(CH2​SCH3​)4​+4HCl

The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of silicon tetrachloride.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Tetrakis[(methylsulfanyl)methyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and methylthiomethanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted silanes depending on the nucleophile used.

    Hydrolysis: Silanols and methylthiomethanol.

Scientific Research Applications

Tetrakis[(methylsulfanyl)methyl]silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is used in the modification of biomolecules and in the study of silicon-based life forms.

    Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Tetrakis[(methylsulfanyl)methyl]silane involves the interaction of its methylsulfanyl groups with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. The silicon atom can form stable bonds with other elements, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(trimethylsilyl)silane: This compound has four trimethylsilyl groups attached to a central silicon atom.

    Tetrakis(vinyldimethylsiloxy)silane: This compound has four vinyldimethylsiloxy groups attached to a central silicon atom.

Uniqueness

Tetrakis[(methylsulfanyl)methyl]silane is unique due to the presence of methylsulfanyl groups, which impart distinct chemical properties. These groups make the compound more reactive towards oxidation and substitution reactions compared to its analogs with different substituents.

Properties

CAS No.

410095-60-2

Molecular Formula

C8H20S4Si

Molecular Weight

272.6 g/mol

IUPAC Name

tetrakis(methylsulfanylmethyl)silane

InChI

InChI=1S/C8H20S4Si/c1-9-5-13(6-10-2,7-11-3)8-12-4/h5-8H2,1-4H3

InChI Key

QRBIFQIFNPPNKD-UHFFFAOYSA-N

Canonical SMILES

CSC[Si](CSC)(CSC)CSC

Origin of Product

United States

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